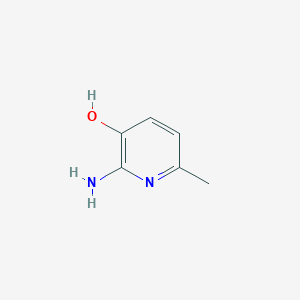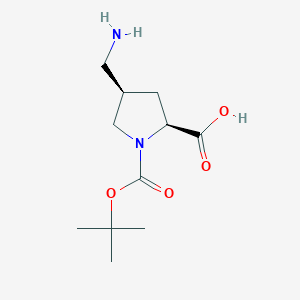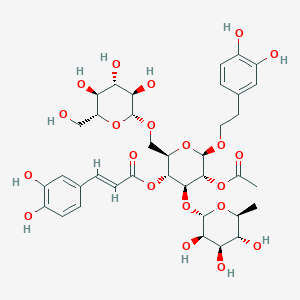
2-(Methylthio)-6-propylpyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-6-propylpyrimidin-4-ol (MTP) is an organic compound with a molecular structure that consists of a pyrimidine ring with two methylthio substituents and a propyl group attached to the nitrogen atom. Due to its unique structure, MTP has a wide range of biochemical and physiological effects, which makes it an attractive compound for various research applications.
Applications De Recherche Scientifique
2-(Methylthio)-6-propylpyrimidin-4-ol has a wide range of potential applications in scientific research. It has been used as a model compound to study the mechanism of action of certain enzymes, as well as to investigate the structure-activity relationships of drug molecules. It has also been used as a substrate for the synthesis of other compounds, such as the antifungal agent itraconazole. Additionally, 2-(Methylthio)-6-propylpyrimidin-4-ol has been used in the synthesis of a number of biologically active compounds, including the anti-cancer drug doxorubicin.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-6-propylpyrimidin-4-ol is not fully understood, but it is believed to involve a number of different steps. It is thought that the methylthio substituents interact with the active sites of enzymes, allowing the compound to be metabolized and its metabolites to be released. Additionally, the propyl group may interact with the active sites of enzymes, allowing the compound to be further metabolized.
Biochemical and Physiological Effects
2-(Methylthio)-6-propylpyrimidin-4-ol has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria and fungi, as well as to inhibit the activity of certain enzymes. Additionally, 2-(Methylthio)-6-propylpyrimidin-4-ol has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Methylthio)-6-propylpyrimidin-4-ol is an attractive compound for use in lab experiments due to its wide range of potential applications and its relatively low cost. However, there are some limitations to its use in lab experiments, such as its susceptibility to hydrolysis and its potential to form toxic metabolites. Additionally, 2-(Methylthio)-6-propylpyrimidin-4-ol is not suitable for use in experiments involving animals, as it has been shown to be toxic to some species.
Orientations Futures
There are a number of potential future directions for research involving 2-(Methylthio)-6-propylpyrimidin-4-ol. One potential direction is to further investigate its mechanism of action, as well as its potential interaction with other compounds. Additionally, further research could be done to explore the potential therapeutic applications of 2-(Methylthio)-6-propylpyrimidin-4-ol, such as its potential use in the treatment of cancer or other diseases. Additionally, further research could be done to investigate the potential of 2-(Methylthio)-6-propylpyrimidin-4-ol as a substrate for the synthesis of other compounds. Finally, further research could be done to investigate the potential toxicity of 2-(Methylthio)-6-propylpyrimidin-4-ol and its metabolites.
Méthodes De Synthèse
2-(Methylthio)-6-propylpyrimidin-4-ol can be synthesized by a number of methods, including the Wittig reaction, the Horner-Wittig reaction, the halogenation of 2-methylthio-6-propylpyrimidine, and the reaction of 2-methylthio-6-propylpyrimidine with a Grignard reagent. The most common method of synthesis is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.
Propriétés
IUPAC Name |
2-methylsulfanyl-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-4-6-5-7(11)10-8(9-6)12-2/h5H,3-4H2,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICULGBASIPYTCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352588 |
Source


|
| Record name | 2-(methylthio)-6-propylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-6-propylpyrimidin-4-ol | |
CAS RN |
5751-17-7 |
Source


|
| Record name | 2-(methylthio)-6-propylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)


![N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline](/img/structure/B183337.png)




![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)



![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)